molecular formula C17H13ClN2O B3026986 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203024-76-3

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No. B3026986
CAS RN: 1203024-76-3
M. Wt: 296.7 g/mol
InChI Key: JYAXUDJDKPEAQE-UHFFFAOYSA-N
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Description

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (6EPQC) is a synthetic compound that has been studied for its potential applications in scientific research. 6EPQC is a derivative of quinoline, a heterocyclic aromatic compound, and is often used as a starting material in organic synthesis. It has been used in a broad range of applications, including as a photoinitiator in the production of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study discussed the synthesis of pyridine and fused pyridine derivatives, including reactions that could be related to the synthesis of compounds similar to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride. This includes the formation of isoquinoline and pyrido derivatives through various chemical reactions (Al-Issa, 2012).

Fluorescence and Chromatography Applications

  • 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally similar to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, was found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry for related compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Luminescent Properties and Coordination Chemistry

  • A study on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with extended coordination capabilities derived from quinoline and pyridine demonstrated luminescent properties. Such complexes can be applied in the synthesis of biarylaldehydes and arylquinolines, indicating potential applications in coordination chemistry and material science for related compounds (Xu et al., 2014).

Photoluminescent Coordination Polymers

  • The use of an organic ligand related to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride led to the formation of a photoluminescent copper(II) coordination polymer, demonstrating applications in the creation of photoluminescent materials with potential use in optoelectronics and molecular electronics (Twaróg, Hołyńska, & Kochel, 2020).

Antibacterial and Antifungal Applications

  • Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, which could be structurally related to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, showed antibacterial and antifungal activities. This suggests possible applications in the development of new antimicrobial agents (Rajendran & Karvembu, 2002).

properties

IUPAC Name

6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAXUDJDKPEAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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